molecular formula C13H17NO2 B6611764 n-(2-Hydroxycyclohexyl)benzamide CAS No. 5450-83-9

n-(2-Hydroxycyclohexyl)benzamide

Cat. No.: B6611764
CAS No.: 5450-83-9
M. Wt: 219.28 g/mol
InChI Key: WIJPGRLOJGSUFK-UHFFFAOYSA-N
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Description

N-(2-Hydroxycyclohexyl)benzamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic Activity

N-(2-Hydroxycyclohexyl)benzamide and related compounds exhibit potential antiarrhythmic activity. Research on benzamides with heterocyclic amide side chains, such as those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, has shown promising oral antiarrhythmic effects in animal models. Variations in the heterocyclic ring and the basicity of the amine nitrogen significantly influence their antiarrhythmic potential. One such compound, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, has undergone extensive animal studies and clinical trials for its antiarrhythmic properties (Banitt, Bronn, Coyne, & Schmid, 1977).

Synthesis of Polycyclic Amides

Benzamides, including this compound derivatives, are central to the synthesis of complex polycyclic amides. Techniques involving oxidative ortho C-H activation of benzamides have been developed to yield isoquinolones from benzamides and alkynes. This methodology demonstrates that both N-alkyl and N-aryl secondary benzamides can be effective substrates for generating diverse heterocycles, highlighting the versatility of benzamide derivatives in chemical synthesis (Song, Chen, Pan, Crabtree, & Li, 2010).

Chemoselective N-benzoylation

This compound derivatives have been utilized in chemoselective N-benzoylation processes. This approach allows the creation of N-(2-hydroxyphenyl)benzamides, which are compounds of significant biological interest. Their formation involves the intermediate generation of thioureas followed by intramolecular nucleophilic attacks, indicating the chemical versatility and reactivity of these benzamide derivatives (Singh, Lakhan, & Singh, 2017).

Analgesic and Antipyretic Properties

Research into derivatives of salicylamide, a closely related compound to this compound, has shown that these compounds possess notable analgesic and antipyretic properties. This investigation into the pharmacology of salicylamide and its derivatives highlights the potential therapeutic applications of benzamide derivatives in pain and fever management (Bavin, Macrae, Seymour, & Waterhouse, 1952).

Synthesis for Radiopharmaceuticals

This compound derivatives have been synthesized for use in radiopharmaceuticals. For instance, the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiolabelled compounds, demonstrates the applicability of these benzamides in the development of diagnostic imaging agents (Bobeldijk et al., 1990).

Antibacterial Activity

Benzamide derivatives, including N-(3-Hydroxy-2-pyridyl)benzamides, exhibit antibacterial activity against various bacteria like Escherichia coli and Staphylococcus aureus. The structure-activity relationship in these compounds offers insights into the design of new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJPGRLOJGSUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281405
Record name n-(2-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-83-9
Record name NSC21551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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